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molecular formula C7H11N3 B1293963 N2,N2-Dimethylpyridine-2,5-diamine CAS No. 4928-43-2

N2,N2-Dimethylpyridine-2,5-diamine

Cat. No. B1293963
M. Wt: 137.18 g/mol
InChI Key: OBOSXEWFRARQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567722

Procedure details

A stirred mixture of the product from Step 1 (7.70 g, 0.0461 mol) and stannous chloride dihydrate (56.4 g, 0.250 mol) in absolute EtOH (100 ml) was warmed to 80° C. during 15 minutes and kept at that temperature for 35 minutes. The resulting mixture was kept at ambient temperature for 1 hour, poured onto ice (400 ml) and mixed with NaHCO3 (15 g). It was adjusted to a pH of 8-9 with saturated aqueous NaHCO3 and extracted with EtOAc; the extract was washed with water and brine dried (MgSO4) and concentrated to give 5.98 g of crude product. Pan of this was purified by silica gel chromatography, with 5% MeOH--0.25% NH4OH--CHCl3 to give the titled product.
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
56.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][N:4]=1.C([O-])(O)=O.[Na+]>CCO>[NH2:9][C:6]1[CH:5]=[N:4][C:3]([N:2]([CH3:12])[CH3:1])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
CN(C1=NC=C(C=C1)[N+](=O)[O-])C
Name
stannous chloride dihydrate
Quantity
56.4 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting mixture was kept at ambient temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto ice (400 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 5.98 g of crude product
CUSTOM
Type
CUSTOM
Details
Pan of this was purified by silica gel chromatography, with 5% MeOH--0.25% NH4OH--CHCl3

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
NC=1C=NC(=CC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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